molecular formula C3H4S3 B145673 Ethylene trithiocarbonate CAS No. 822-38-8

Ethylene trithiocarbonate

Cat. No.: B145673
CAS No.: 822-38-8
M. Wt: 136.3 g/mol
InChI Key: XCWPBWWTGHQKDR-UHFFFAOYSA-N
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Description

Ethylene trithiocarbonate: is a heterocyclic compound with the molecular formula C₃H₄S₃ . . This compound is characterized by a five-membered ring containing three sulfur atoms and two carbon atoms. It has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Properties

IUPAC Name

1,3-dithiolane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4S3/c4-3-5-1-2-6-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWPBWWTGHQKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061172
Record name 1,3-Dithiolane-2-thione
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Molecular Weight

136.3 g/mol
Source PubChem
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CAS No.

822-38-8
Record name 1,3-Dithiolane-2-thione
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Record name Ethylene trithiocarbonate
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Record name Ethylene trithiocarbonate
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Record name 1,3-Dithiolane-2-thione
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Record name 1,3-Dithiolane-2-thione
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Record name 1,3-dithiolane-2-thione
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Record name Ethylene trithiocarbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethylene trithiocarbonate
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Customer
Q & A

Q1: What is the molecular formula and weight of ethylene trithiocarbonate?

A1: this compound has the molecular formula C3H4S3 and a molecular weight of 136.23 g/mol.

Q2: How can spectroscopic data be used to characterize this compound?

A2: Various spectroscopic techniques are employed to characterize this compound.
NMR Spectroscopy (1H and 13C): Provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure and purity. [, ]* Raman Spectroscopy:* Useful for studying the vibrational modes of the molecule, especially the strong C=S stretching vibrations, revealing information about molecular structure and intermolecular interactions. [, ]

Q3: Can this compound act as a catalyst or reactant in organic synthesis?

A4: this compound plays a versatile role in organic synthesis:* Reactant: Used in the preparation of 4-aryl-1,3-dithiolane-2-thiones and subsequently arylethene-1,2-dithiolates. []* Building Block: Serves as a precursor for the synthesis of various heterocyclic compounds, including thiopyran-4-thiones and bis-annelated furans. []* Intermediate: Formed during the synthesis of 1,3-dithiolan-2-ones from oxiranes and carbon disulfide under high pressure. []

Q4: How is this compound used in the synthesis of cyclic trithiocarbonates?

A5: this compound can be synthesized from 1,2-dibromoethane and sodium trithiocarbonate in the presence of a phase-transfer catalyst. []

Q5: Have computational methods been applied to study this compound?

A6: Yes, computational chemistry contributes significantly to the understanding of this compound.* 13C Chemical Shift Tensor Calculations: Theoretical calculations have been performed to determine the 13C chemical shift tensor principal values and orientations in this compound, providing insights into its electronic structure. []* Mechanism Elucidation: Computational studies, like those performed at the CBS-4 and B3LYP/6-31G(d) levels of theory, have been utilized to investigate the formation of thioureas from formaldehyde aminals and elemental sulfur, a reaction relevant to the synthesis of this compound analogues. []

Q6: How do structural modifications of this compound affect its reactivity?

A7: While specific SAR studies for this compound might be limited in the provided research, general trends can be derived:* Substituent Effects on Reactivity with Oxiranes: The selectivity towards 1,3-dithiolane-2-thione formation over 1,3-oxathiolane-2-thiones in reactions with oxiranes and carbon disulfide under high pressure is influenced by the substituent on the oxirane ring. []* Impact of Ring Size: The reactivity of this compound (five-membered ring) can be compared to its six-membered analogue, 1,3-dithiane-2-thione, highlighting the influence of ring strain on reactivity. []

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